molecular formula C24H22O4 B13656873 4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde

4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde

Cat. No.: B13656873
M. Wt: 374.4 g/mol
InChI Key: DDJWOPHTKVPRQL-UHFFFAOYSA-N
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Description

4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde is an organic compound with a complex structure, characterized by the presence of multiple aromatic rings and aldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, which are widely applied for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions often require a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like nitro groups can be introduced using reagents like nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid in sulfuric acid for nitration reactions.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Nitro-substituted aromatic compounds.

Scientific Research Applications

4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde involves its interaction with molecular targets through its aldehyde groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound’s aromatic structure also allows it to participate in π-π interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde is unique due to its diethoxy substitution, which can influence its reactivity and solubility

Properties

Molecular Formula

C24H22O4

Molecular Weight

374.4 g/mol

IUPAC Name

4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde

InChI

InChI=1S/C24H22O4/c1-3-27-23-13-22(20-11-7-18(16-26)8-12-20)24(28-4-2)14-21(23)19-9-5-17(15-25)6-10-19/h5-16H,3-4H2,1-2H3

InChI Key

DDJWOPHTKVPRQL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C2=CC=C(C=C2)C=O)OCC)C3=CC=C(C=C3)C=O

Origin of Product

United States

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